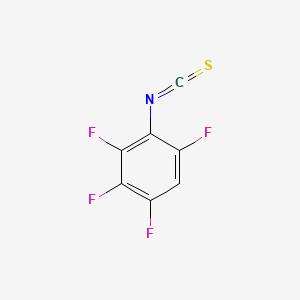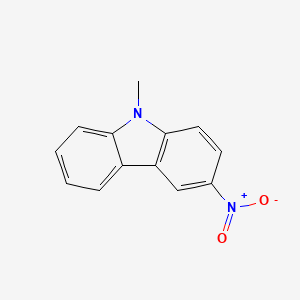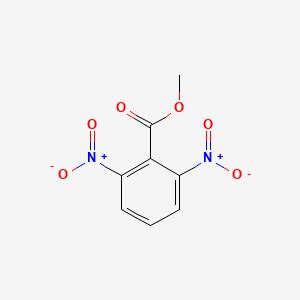
Didodecyl azelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl azelate, also known as this compound, is an ester derived from nonanedioic acid (azelaic acid) and dodecanol. This compound is part of the ester family, which are organic compounds formed by the reaction of an acid and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is utilized in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nonanedioic acid, didodecyl ester typically involves the esterification of nonanedioic acid with dodecanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the ester product. Additionally, the use of solid acid catalysts in a packed bed reactor can facilitate the esterification process without the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: Didodecyl azelate can undergo various chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: This reaction involves the breaking down of the ester into its corresponding acid and alcohol in the presence of water and a catalyst, typically an acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Acidic or basic catalysts with an alcohol.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: Nonanedioic acid and dodecanol.
Transesterification: A new ester and an alcohol.
Reduction: Alcohols derived from the ester.
Applications De Recherche Scientifique
Didodecyl azelate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: Investigated for its potential use in biodegradable materials due to its ester linkage, which can be broken down by enzymes.
Medicine: Explored for its potential use in drug delivery systems, where its ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized as a lubricant and anti-corrosion agent in various industrial applications.
Mécanisme D'action
The mechanism of action of nonanedioic acid, didodecyl ester primarily involves its hydrolysis to release nonanedioic acid and dodecanol. These products can then participate in various biochemical pathways. For instance, nonanedioic acid can be further metabolized in the body, while dodecanol can be used in the synthesis of other compounds.
Comparaison Avec Des Composés Similaires
Didodecyl azelate can be compared with other esters derived from nonanedioic acid, such as:
Nonanedioic acid, dimethyl ester: Used in the synthesis of polymers and as a plasticizer.
Nonanedioic acid, diethyl ester: Similar applications in polymer production and as a plasticizer.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its use as a lubricant and anti-corrosion agent
Propriétés
Numéro CAS |
26719-99-3 |
|---|---|
Formule moléculaire |
C33H64O4 |
Poids moléculaire |
524.9 g/mol |
Nom IUPAC |
didodecyl nonanedioate |
InChI |
InChI=1S/C33H64O4/c1-3-5-7-9-11-13-15-17-22-26-30-36-32(34)28-24-20-19-21-25-29-33(35)37-31-27-23-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
Clé InChI |
JTJNOHFRNUDPDF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCC |
| 26719-99-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1616955.png)




![3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1616962.png)


![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1616965.png)
